

Analysis of structural differences between triclinic and monoclinic Rb₂Cr₂O₇.

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Compound of Interest

Compound Name: *Chromic acid (H₂Cr₂O₇), rubidium salt (1:2)*

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A comparative analysis of the structural disparities between the triclinic and monoclinic polymorphs of rubidium dichromate (Rb₂Cr₂O₇) is crucial for understanding the material's physicochemical properties. This guide provides a detailed examination of these crystalline forms, supported by crystallographic data, to assist researchers, scientists, and professionals in drug development in comprehending the nuanced structural variations.

Crystallographic Data Comparison

The primary structural differences between the triclinic and monoclinic forms of Rb₂Cr₂O₇ lie in their crystal symmetry and unit cell parameters. At least two triclinic and two monoclinic polymorphs have been identified. The following table summarizes the key crystallographic data for representative polymorphs.

Parameter	Triclinic (Polymorph 1)	Triclinic (Polymorph 2)	Monoclinic (P2 ₁ /n)	Monoclinic (C2/c)
Crystal System	Triclinic	Triclinic	Monoclinic	Monoclinic
Space Group	P $\bar{1}$	P $\bar{1}$	P2 ₁ /n	C2/c
Unit Cell Dimensions	a = 13.554 Å, b = 7.640 Å, c = 7.735 Å	a = 7.433 Å, b = 7.571 Å, c = 7.832 Å	a = 7.67 Å, b = 7.62 Å, c = 13.62 Å	a = 7.938 Å, b = 7.938 Å, c = 7.873 Å
Unit Cell Angles	α = 93.64°, β = 98.52°, γ = 88.80°	α = 109.44°, β = 90.81°, γ = 108.89°	β = 93.37°	-
Cr-O-Cr Bond Angle(s)	123° and 137°[1] [2]	133.5°[3]	122.9°[3]	122.9°[3]
Rb ⁺ Coordination	8 or 9 oxygen atoms[1][2]	Two non- equivalent Rb atoms, each coordinated by seven oxygen atoms[3]	-	-
Rb-O Distances	2.86 to 3.31 Å[1] [2]	2.853 to 3.060 Å[3]	-	-

Analysis of Structural Differences

The fundamental distinction between the two crystal systems is their symmetry. The triclinic system is the least symmetric, with no rotational axes or mirror planes, which is reflected in its unit cell where all angles are unequal and not necessarily 90°.[4] In contrast, the monoclinic system possesses a higher degree of symmetry, characterized by one two-fold rotation axis and/or a mirror plane, resulting in two of the unit cell angles being 90°.[5]

These symmetry differences manifest in the arrangement of the dichromate ions (Cr₂O₇²⁻) and the coordination environment of the rubidium ions (Rb⁺). In the triclinic polymorphs, the lower symmetry allows for more significant distortions in the Cr-O-Cr bond angles, with one form

exhibiting two distinct angles of 123° and 137° .^{[1][2]} Another triclinic form shows an angle of 133.5° .^[3] The monoclinic forms, however, display a more regular Cr-O-Cr angle of 122.9° .^[3]

The coordination sphere of the rubidium ions also varies. In one triclinic structure, the Rb^+ ions are surrounded by either eight or nine oxygen atoms.^{[1][2]} In another, there are two distinct rubidium environments, each coordinated to seven oxygen atoms.^[3] These variations in coordination number and geometry are a direct consequence of the different packing arrangements dictated by the crystal symmetry.

Experimental Protocols

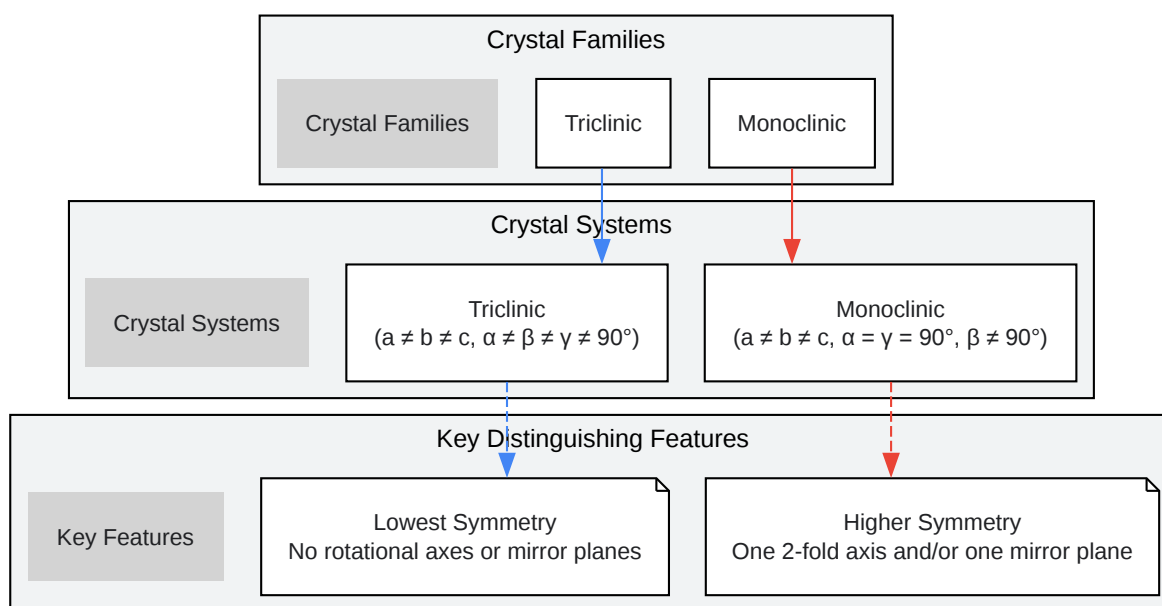
The crystallographic data presented were determined using single-crystal X-ray diffraction. This technique is the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

- **Crystal Growth:** Single crystals of triclinic and monoclinic $\text{Rb}_2\text{Cr}_2\text{O}_7$ are grown from an aqueous solution. For instance, single crystals of triclinic $\text{Rb}_2\text{Cr}_2\text{O}_7$ were obtained by the slow evaporation of an aqueous solution at 42°C .^[6]
- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector. Integrated Weissenberg and precession photographs are often used to collect the intensity data.^[6]
- **Data Processing:** The intensities of the diffracted beams are measured and corrected for various experimental factors such as polarization and the Lorentz factor.^[6]
- **Structure Solution and Refinement:** The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. The initial structural model is then refined using a least-squares analysis to achieve the best possible fit between the observed and calculated diffraction patterns.^[2]

Visualization of Crystallographic Relationships

The following diagram illustrates the hierarchical relationship between crystal families and crystal systems, highlighting the key symmetry differences between the triclinic and monoclinic systems.



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Caption: Hierarchical relationship of triclinic and monoclinic crystal systems.

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